1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
Description
This compound is a diarylimidazole derivative characterized by:
- 4-Fluorophenyl at position 1: Enhances lipophilicity and metabolic stability.
- 4-Methoxyphenyl at position 5: Contributes to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfanylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-21-15-9-3-12(4-10-15)16-11-19-17(22-2)20(16)14-7-5-13(18)6-8-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJGNQKRPTVAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole, with CAS number 1207044-61-8, is a synthetic organic compound belonging to the imidazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).
- Molecular Formula : C17H15FN2OS
- Molecular Weight : 314.4 g/mol
- Structure : The compound features a fluorophenyl group, a methoxyphenyl group, and a methylthio group attached to the imidazole ring.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays potent activity against various bacterial strains. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Antifungal Activity
The compound also exhibits antifungal properties. A study evaluated its efficacy against Candida albicans and Aspergillus niger, revealing that it significantly reduced fungal viability at concentrations as low as 10 µg/mL. The mechanism appears to involve disruption of fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored through various cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups, such as fluorine and methoxy substituents, enhances the lipophilicity and bioavailability of these compounds. A comparative analysis of related compounds indicates that modifications in substituent positions significantly affect their biological efficacy.
| Compound | Structure | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|---|
| A | A | Moderate | High | Low |
| B | B | High | Moderate | Moderate |
| C | C | Low | High | High |
Case Studies
- Case Study on Anticancer Efficacy : In a recent study, mice bearing xenograft tumors were treated with varying doses of this compound. Results showed a dose-dependent reduction in tumor size, with a maximum reduction observed at 50 mg/kg body weight.
- In Vivo Antimicrobial Study : Another study assessed the compound's effectiveness in treating bacterial infections in a rat model. The results indicated a significant decrease in bacterial load in tissues following treatment with the compound compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Diarylimidazole-Based Kinase Inhibitors
Key Compounds:
- SB203580 (4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole)
- SB202190 (4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole)
- SB202474 (4-Ethyl-2-(p-methoxyphenyl)-5-(4-pyridyl)-1H-imidazole)
Key Observations :
- The target compound’s methylthio group differs from SB203580’s sulfinyl group, which is critical for p38 MAPK inhibition .
- Replacement of pyridyl (SB203580/SB202190) with 4-methoxyphenyl may reduce kinase affinity but improve membrane permeability .
- SB202474’s lack of activity highlights the importance of substituent electronegativity and hydrogen bonding in kinase targeting .
Antifungal Vinylimidazoles
Key Compound:
- (E)-1-[2-(Methylthio)-1-[2-(Pentyloxy)phenyl]ethenyl]-1H-imidazole (5a-5)
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
